Cas no 1806171-23-2 (4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol)

4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol is a fluorinated pyridine derivative with a multifunctional structure, featuring a fluoromethyl group, a hydroxyl group, and a trifluoromethoxy substituent. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of both fluorine and trifluoromethoxy groups enhances its metabolic stability and lipophilicity, which may improve bioavailability in drug development. The hydroxyl and hydroxymethyl groups provide reactive sites for further derivatization, enabling the synthesis of more complex molecules. Its unique structural features make it valuable for applications requiring selective modulation of biological activity or material properties.
4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol structure
1806171-23-2 structure
Product Name:4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol
CAS No:1806171-23-2
MF:C8H7F4NO3
MW:241.139696359634
CID:4815138
Update Time:2025-06-30

4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol Chemical and Physical Properties

Names and Identifiers

    • 4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol
    • Inchi: 1S/C8H7F4NO3/c9-1-4-6(16-8(10,11)12)2-13-5(3-14)7(4)15/h2,14-15H,1,3H2
    • InChI Key: AMLNZDMOAKEPLH-UHFFFAOYSA-N
    • SMILES: FCC1C(=CN=C(CO)C=1O)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 226
  • XLogP3: 1.5
  • Topological Polar Surface Area: 62.6

4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029097087-1g
4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol
1806171-23-2 97%
1g
$1,564.50 2022-03-31

Additional information on 4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol

Introduction to 4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1806171-23-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1806171-23-2, is a structurally unique heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile pharmacophoric features. The compound’s molecular framework integrates multiple functional groups, including a fluoromethyl moiety, a hydroxyl group, and a trifluoromethoxy substituent, which collectively contribute to its distinctive chemical and biological properties. This introduction delves into the structural characteristics, synthetic pathways, and the most recent research applications of this compound, emphasizing its potential in drug discovery and therapeutic development.

The presence of a fluoromethyl group in the molecule imparts enhanced lipophilicity and metabolic stability, which are critical factors in the design of bioactive molecules. Fluorine atoms are well-known for their ability to modulate pharmacokinetic profiles, improve binding affinity to biological targets, and influence the overall efficacy of pharmaceutical agents. In contrast, the hydroxyl group serves as a hydrogen bond acceptor or donor, facilitating interactions with protein or nucleic acid surfaces. The trifluoromethoxy moiety further enhances the compound’s electronic properties by introducing electron-withdrawing effects, which can fine-tune its reactivity and biological activity. These structural elements make 4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol a valuable scaffold for developing novel therapeutic agents.

The synthesis of 4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol involves multi-step organic transformations that highlight the compound’s synthetic accessibility. Key synthetic strategies include nucleophilic substitution reactions, condensation processes, and functional group interconversions. The incorporation of fluorinated groups often requires specialized methodologies to ensure high selectivity and yield. Recent advances in fluorination techniques have enabled more efficient and scalable synthesis of fluorinated heterocycles like this compound. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms at specific positions within the pyridine ring. These synthetic approaches not only enhance the accessibility of the compound but also allow for structural modifications to explore its full pharmacological potential.

In recent years, 4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol has been explored in various research areas due to its promising biological activities. One notable application lies in its use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways and are implicated in numerous diseases, including cancer. The compound’s pyridine core is a common pharmacophore in kinase inhibitors, where it interacts with ATP-binding pockets or other key residues. The presence of fluorinated and hydroxyl groups allows for fine-tuning of binding interactions, leading to potent and selective kinase inhibition. Several studies have demonstrated that derivatives of this compound exhibit inhibitory effects on specific kinases, making them attractive candidates for further development as anticancer agents.

Another emerging area of research involves the use of 4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol in the development of antimicrobial agents. Antibiotic resistance poses a significant global health challenge, necessitating the discovery of novel antimicrobial compounds. The structural features of this molecule suggest its potential as a scaffold for designing antimicrobial agents by interacting with bacterial enzymes or cell wall components. Preliminary studies have shown that certain derivatives exhibit inhibitory effects against Gram-positive bacteria, highlighting their potential as lead compounds for new antibiotics. Additionally, the compound’s ability to undergo further functionalization allows researchers to explore different antimicrobial mechanisms beyond traditional antibiotics.

The role of fluorinated compounds in medicinal chemistry cannot be overstated, as they have revolutionized drug design over the past few decades. The unique electronic properties of fluorine atoms enable precise modulation of drug-receptor interactions, leading to improved therapeutic outcomes. In particular, fluoromethyl groups have been extensively studied for their ability to enhance metabolic stability and binding affinity. Similarly, trifluoromethoxy substituents are known for their ability to improve drug solubility and bioavailability while maintaining potent biological activity. These attributes make compounds like 4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol highly valuable in drug discovery pipelines.

The hydroxyl group within this compound also contributes significantly to its pharmacological profile by enabling hydrogen bonding interactions with biological targets. Hydrogen bonds are crucial for stabilizing enzyme-substrate complexes and ensuring proper alignment within active sites. By strategically positioning hydroxyl groups within a drug molecule, researchers can enhance binding affinity and selectivity against specific targets. This is particularly relevant in cases where subtle changes in binding interactions can lead to significant improvements in drug efficacy.

Recent advancements in computational chemistry have further accelerated the exploration of 4-(Fluoromethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-methanol as a lead compound for drug discovery. Molecular modeling techniques allow researchers to predict how different derivatives will interact with biological targets based on their structural features. By integrating experimental data with computational predictions, scientists can rapidly screen large libraries of compounds for potential therapeutic activity without extensive wet chemistry experimentation.

The future prospects for this compound remain promising as researchers continue to uncover new applications and synthetic strategies. Ongoing studies aim to optimize synthetic routes for higher yields and scalability while exploring novel derivatives with enhanced biological activities. Additionally, collaborations between academia and industry are expected to drive innovation by leveraging cutting-edge technologies such as high-throughput screening (HTS) platformsand artificial intelligence (AI)-assisted drug design tools.

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